9-HOTrE

Description

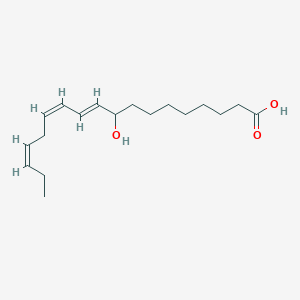

Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ |

InChI Key |

RIGGEAZDTKMXSI-CUHSZNQNSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)O)O |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is a bioactive oxylipin derived from the enzymatic oxidation of the essential omega-3 polyunsaturated fatty acid, α-linolenic acid (ALA). As a signaling molecule, 9-HOTrE is implicated in a range of physiological and pathological processes, including the regulation of lipid metabolism and inflammation. This technical guide provides a comprehensive overview of the 9-HOTrE biosynthesis pathway in mammals, detailing the key enzymes, reaction mechanisms, and relevant quantitative data. Furthermore, this guide offers detailed experimental protocols for the extraction, and quantification of 9-HOTrE, and presents visual representations of the core biochemical pathways and experimental workflows.

Introduction

Oxylipins are a diverse class of signaling molecules produced from the oxidation of polyunsaturated fatty acids (PUFAs). 9-Hydroxyoctadecatrienoic acid (9-HOTrE), an 18-carbon oxylipin, is synthesized from α-linolenic acid (ALA), an essential omega-3 fatty acid that must be obtained through the diet. The biosynthesis of 9-HOTrE is primarily catalyzed by two families of enzymes in mammals: cytochrome P450 monooxygenases (CYPs) and lipoxygenases (LOXs). The resulting hydroperoxy intermediate is subsequently reduced to the more stable hydroxy derivative. 9-HOTrE exerts its biological effects in part through the activation of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that play critical roles in the regulation of lipid metabolism and inflammation. Understanding the biosynthesis of 9-HOTrE is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting pathways modulated by this bioactive lipid.

The 9-HOTrE Biosynthesis Pathway

The biosynthesis of 9-HOTrE from ALA is a two-step process involving an initial oxygenation reaction followed by a reduction step.

Step 1: Oxygenation of α-Linolenic Acid (ALA)

Two primary enzyme families are responsible for the initial oxygenation of ALA to form 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) in mammals:

-

Cytochrome P450 (CYP) Monooxygenases: The CYP2B6 isoform has been identified as a key enzyme in the metabolism of ALA to 9-HOTrE.[1][2][3][4][5] CYP enzymes catalyze the insertion of an oxygen atom into the fatty acid backbone. While CYPs can produce a mixture of regioisomers, CYP2B6 shows a preference for the 9-position of ALA.[2][3] The reaction mechanism of CYP monooxygenases involves a catalytic cycle where the heme iron activates molecular oxygen.[6]

-

Lipoxygenases (LOXs): LOXs are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[7] In mammals, the 15-lipoxygenase-1 (15-LOX-1) has been shown to metabolize ALA to 9(S)-HOTrE.[8] The LOX-catalyzed reaction proceeds via a radical mechanism, initiated by the abstraction of a hydrogen atom from a bis-allylic methylene group.

Step 2: Reduction of 9-HpOTrE to 9-HOTrE

The hydroperoxy intermediate, 9-HpOTrE, is unstable and is rapidly reduced to the more stable hydroxy fatty acid, 9-HOTrE. This reduction is primarily catalyzed by glutathione peroxidase 4 (GPx4) , a selenium-dependent enzyme with a high affinity for lipid hydroperoxides.[9][10][11][12][13] GPx4 utilizes glutathione (GSH) as a reducing cofactor.

Below is a DOT script for the overall biosynthesis pathway of 9-HOTrE.

References

- 1. Oxygenation of polyunsaturated fatty acids by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human CYP2B6 is an anti-obesity enzyme that produces active α-linolenic acid metabolites | ToxStrategies [toxstrategies.com]

- 3. Sexually Dimorphic Effects of CYP2B6 in the Development of Fasting-Mediated Steatosis in Mice: Role of the Oxylipin Products 9-HODE and 9-HOTrE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review Reports - Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration | MDPI [mdpi.com]

- 7. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Induction of Glutathione Peroxidase 4 Expression during Enterocytic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

biological function of 9-hydroxyoctadecatrienoic acid

An In-depth Technical Guide on the Biological Functions of 9-Hydroxyoctadecatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid is a family of oxidized lipid metabolites derived from essential fatty acids that play crucial roles as signaling molecules in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological functions of two key members of this family: 9-hydroxyoctadecadienoic acid (9-HODE), derived from the omega-6 fatty acid linoleic acid, and 9-hydroxyoctadecatrienoic acid (9-HOTrE), derived from the omega-3 fatty acid alpha-linolenic acid. Initially considered mere byproducts of oxidative stress, these molecules are now recognized as important mediators in inflammation, lipid metabolism, pain perception, and cell proliferation. This guide will delve into their biosynthesis, signaling pathways, quantitative biological activities, and the experimental protocols used to elucidate their functions.

Biosynthesis of 9-HODE and 9-HOTrE

The production of 9-HODE and 9-HOTrE can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes can metabolize linoleic acid to predominantly the 9(R)-HODE stereoisomer.

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 9-HODE from linoleic acid, often with a predominance of the 9(R) isomer.[1]

-

Lipoxygenases (LOX): In plants, 9-lipoxygenase is a key enzyme in the synthesis of 9-HODE.

Non-Enzymatic Synthesis:

-

Oxidative Stress: A significant portion of 9-HODE and 9-HOTrE, particularly in pathological states, is generated non-enzymatically through the free radical-mediated peroxidation of linoleic acid and alpha-linolenic acid, respectively. This process typically yields a racemic mixture of the (S) and (R) stereoisomers.[2]

Signaling Pathways and Biological Functions

9-HODE and 9-HOTrE exert their biological effects by interacting with specific cellular receptors, including G protein-coupled receptors and nuclear receptors.

G Protein-Coupled Receptor 132 (GPR132)

9-HODE is a potent agonist of GPR132 (also known as G2A), a receptor highly expressed in immune cells like macrophages.[3] Activation of GPR132 by 9-HODE can trigger both Gq and Gi signaling pathways, leading to an increase in intracellular calcium and inhibition of adenylyl cyclase, respectively.[4] This signaling cascade is implicated in pro-inflammatory responses.[3] Notably, the 9(S)-HODE enantiomer is a more potent activator of GPR132 than the 9(R)-HODE enantiomer.[5] 13-HODE is a much weaker ligand for GPR132.[3]

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and 9-HOTrE are ligands for PPARs, particularly PPARα and PPARγ.[6][7] PPARs are nuclear receptors that, upon activation, form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This signaling pathway is central to the regulation of lipid metabolism, inflammation, and cellular differentiation.[6][7]

Activation of PPARγ by 9-HODE in macrophages upregulates the expression of genes involved in lipid uptake, such as CD36 and Fatty Acid Binding Protein 4 (FABP4), contributing to foam cell formation in atherosclerosis.[8] In hepatocytes, both 9-HODE and 9-HOTrE have been shown to increase the expression of Fatty Acid Synthase (FASN).[5]

Transient Receptor Potential Vanilloid 1 (TRPV1)

9-HODE can sensitize the TRPV1 ion channel, a key receptor involved in pain and heat sensation.[9] While not a potent direct agonist in the same vein as capsaicin, 9-HODE lowers the activation threshold of TRPV1, making it more responsive to other stimuli like heat and protons.[9] This sensitization is thought to contribute to inflammatory pain and hyperalgesia. The 9(S)-HODE enantiomer is more active at TRPV1 than the 9(R)-HODE enantiomer.[10]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of 9-HODE, its stereoisomers, and 9-HOTrE.

| Target Receptor | Ligand | Parameter | Value | Cell Type/System | Reference |

| GPR132 (G2A) | 9(S)-HODE | EC50 | ~2 µM | CHO-G2A cells | [11] |

| (±)9-HODE | EC50 (IP-1 accumulation) | 7.5 µM | CHO-K1 (hG2A) cells | [11] | |

| 9(R)-HODE | - | Weak agonist | CHO-G2A-Gqi cells | [5] | |

| TRPV1 | 9-HODE | EC50 (iCGRP release) | ~300 nM | Cultured rat trigeminal ganglion neurons | [12] |

| 9(S)-HODE | IC50 (desensitization) | 86.2 ± 5.1 µM | HEK-293 cells expressing human TRPV1 | [10] | |

| 9(R)-HODE | - | Almost inactive | HEK-293 cells expressing human TRPV1 | ||

| PPARα | 9-HODE | Fold Activation | >4x at 2 µM, ~10x at 6 µM | HepG2 cells | [6][7] |

| 9-HOTrE | Fold Activation | >3x at 0.6 µM, ~13x at 6 µM | HepG2 cells | [6][7] | |

| PPARγ | 9-HODE | Fold Activation | ~2.5x at 6 µM | HepG2 cells | [6][7] |

| 9-HOTrE | Fold Activation | ~3.9x at 6 µM | HepG2 cells | [6][7] | |

| 9(S)-HODE | - | Weak/Partial Agonist | - | [5] | |

| 9(R)-HODE | - | Weak/Partial Agonist | - | [5] |

| Gene/Protein | Effect of 9-HODE | Effect of 9-HOTrE | Key Functions | Reference |

| CD36 | Upregulation | - | Fatty acid translocase, lipid uptake | [5] |

| FASN | Upregulation | Upregulation | Fatty Acid Synthesis | [5][6] |

| PPARγ | Upregulation | - | Lipid metabolism, adipogenesis, inflammation | [5] |

| FoxA2 | Upregulation | - | Transcription factor in metabolism | [5] |

| ANGPTL4 | - | Downregulation | Angiopoietin-like 4, lipid metabolism regulator | [5] |

| FABP4 | Upregulation | - | Fatty acid uptake and transport | [8] |

Experimental Protocols

PPAR Luciferase Transactivation Assay

This assay is used to determine if a compound can activate PPARs and induce the transcription of a reporter gene.

Materials:

-

HEK293T or HepG2 cells

-

Expression vector for PPAR (e.g., pCMX-hPPARγ)

-

Reporter plasmid with a PPRE promoter driving a luciferase gene (e.g., pPPRE-luc)

-

Transfection reagent

-

9-HODE or 9-HOTrE

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and grow to an appropriate confluency.

-

Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 9-HODE, 9-HOTrE, or a known PPAR agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control.

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

GPR132-Mediated Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following the activation of GPR132.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing GPR132 (e.g., CHO-G2A)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

9-HODE

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed GPR132-expressing cells in a black-walled, clear-bottom multi-well plate.

-

Incubate the cells with a loading buffer containing the calcium-sensitive dye in the dark at 37°C for 1 hour.

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in a fluorescence microplate reader and record a baseline fluorescence reading.

-

Add varying concentrations of 9-HODE to the wells and immediately begin recording the fluorescence intensity over time.

-

Calculate the change in fluorescence intensity to determine the relative change in intracellular calcium concentration.[11]

TRPV1 Sensitization Assay (Calcium Imaging)

This protocol assesses the ability of 9-HODE to sensitize TRPV1 to a known agonist like capsaicin.

Materials:

-

HEK-293 cells stably expressing TRPV1 or primary dorsal root ganglion (DRG) neurons

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer

-

9-HODE

-

Capsaicin

-

Fluorescence microscope with a perfusion system

Procedure:

-

Culture TRPV1-expressing cells or DRG neurons on glass coverslips.

-

Load the cells with a calcium-sensitive dye as described in the GPR132 assay protocol.

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Establish a stable baseline fluorescence while perfusing with the assay buffer.

-

Apply a sub-threshold concentration of capsaicin and record the response.

-

Wash out the capsaicin and allow the cells to return to baseline.

-

Perfuse the cells with a solution containing 9-HODE for a defined period (e.g., 5 minutes).

-

During or immediately after the 9-HODE perfusion, re-apply the same sub-threshold concentration of capsaicin and record the fluorescence response.

-

An enhanced response to capsaicin in the presence of 9-HODE indicates sensitization of TRPV1.[9][10]

Experimental Workflow Diagram

References

- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism and triglyceride levels in HepG2 cells - Mendeley Data [data.mendeley.com]

- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. benchchem.com [benchchem.com]

- 11. A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

9-Hydroxyoctadecatrienoic Acid (9-HOTrE): A Lipid Mediator in Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized lipid mediator derived from the enzymatic processing of α-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. As a member of the oxylipin family, 9-HOTrE is emerging as a significant signaling molecule in a variety of physiological and pathological processes, most notably in the regulation of inflammation. Its anti-inflammatory properties are of growing interest to researchers in biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and physiological effects of 9-HOTrE in the context of inflammation, supplemented with detailed experimental protocols and quantitative data to support further investigation.

Biosynthesis of 9-HOTrE

The primary route for 9-HOTrE biosynthesis is a two-step enzymatic cascade initiated from α-linolenic acid. This pathway is a branch of the broader lipoxygenase (LOX) pathway.

-

Oxygenation of α-Linolenic Acid: The process begins with the enzyme 9-lipoxygenase (9-LOX), which catalyzes the stereospecific insertion of molecular oxygen into ALA. This reaction forms 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HpOTrE).

-

Reduction of the Hydroperoxide: The unstable intermediate, 9-HpOTrE, is then rapidly reduced by peroxidases to the more stable 9-hydroxyoctadecatrienoic acid (9-HOTrE).

In addition to the LOX pathway, cytochrome P450 (CYP) enzymes can also metabolize ALA to produce various hydroxy fatty acids, including 9-HOTrE.[1][2] Non-enzymatic free-radical and singlet-oxygen-induced oxidation of ALA can also generate 9-HOTrE, particularly under conditions of oxidative stress.[2]

Figure 1: Biosynthesis pathway of 9-HOTrE from α-linolenic acid.

Signaling Pathways in Inflammation

9-HOTrE exerts its anti-inflammatory effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3] These nuclear receptors are critical regulators of lipid metabolism and inflammation.

Upon binding to 9-HOTrE, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the inflammatory response.

One of the key mechanisms of 9-HOTrE's anti-inflammatory action is the PPARγ-mediated inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5] This can occur through several mechanisms, including:

-

Increased expression of IκBα: PPARγ activation can increase the transcription of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.[5][6]

-

Transrepression: The activated PPARγ/RXR heterodimer can directly interact with and inhibit the activity of NF-κB subunits, such as p65, preventing them from binding to DNA and activating pro-inflammatory gene expression.[4][6]

Furthermore, there is evidence to suggest that 9-HOTrE may play a role in the regulation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of the pro-inflammatory cytokines IL-1β and IL-18. The anti-inflammatory effects of some omega-3 fatty acid metabolites are mediated by the inactivation of the NLRP3 inflammasome through a PPARγ-dependent pathway.[7] While direct studies on 9-HOTrE's effect on the NLRP3 inflammasome are limited, its known activation of PPARγ suggests a similar mechanism may be at play.

Figure 2: 9-HOTrE signaling pathway in inflammation.

Quantitative Data on Bioactivity

While research into the specific quantitative anti-inflammatory effects of 9-HOTrE is ongoing, several studies have provided valuable data on its bioactivity.

Table 1: In Vivo Anti-inflammatory Activity of 9-HOTrE

| Model | Compound | Dose | Effect | Reference |

| TPA-induced mouse ear inflammation | (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | 500 µg | 43% inhibitory effect | [8] |

Table 2: PPAR Activation by 9-HOTrE

| Receptor | Cell Line | Assay | Concentration | Fold Activation | Reference |

| PPARα | HepG2 | Luciferase Transactivation | 0.6 µM | >3X | [9] |

| PPARα | HepG2 | Luciferase Transactivation | 6 µM | 13X | [9] |

| PPARγ | Not Specified | Commercial Screening Kit | 6 µM | ~3.9X | [9] |

Experimental Protocols

Enzymatic Synthesis of 9-HOTrE

This protocol outlines a general procedure for the in vitro enzymatic synthesis of 9-HOTrE from α-linolenic acid using commercially available soybean lipoxygenase.

Materials:

-

α-Linolenic acid (ALA)

-

Soybean Lipoxygenase-1 (Type I-B, from Glycine max)

-

Sodium Phosphate Buffer (100 mM, pH 6.5)

-

Borate Buffer (pH 9.0)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Nitrogen gas stream

Procedure:

-

Preparation of 9-HpOTrE:

-

Dissolve ALA in a minimal amount of ethanol and then dilute in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 100 µM.[10]

-

Add soybean lipoxygenase-1 to the substrate solution (enzyme concentration to be optimized, typically 100-500 units/mL).[10]

-

Incubate the reaction mixture at room temperature (25°C) with gentle agitation for 30 minutes.[10]

-

Monitor the formation of the conjugated diene system of 9-HpOTrE by measuring the absorbance at 234 nm.[10]

-

Stop the reaction by acidifying to pH 3.0 with 1N HCl.[10]

-

Extract the 9-HpOTrE using an equal volume of ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Reduction to 9-HOTrE:

-

Resuspend the purified 9-HpOTrE in methanol.

-

Add a molar excess of sodium borohydride (NaBH₄) to reduce the hydroperoxide to a hydroxyl group.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Stop the reaction by adding water and acidifying to pH 3.0.

-

Extract the 9-HOTrE with ethyl acetate.

-

-

Purification of 9-HOTrE:

-

The extracted product can be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]

-

Condition the cartridge with methanol, followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash with an aqueous solvent to remove polar impurities.

-

Elute the 9-HOTrE with methanol or ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen.

-

Extraction of 9-HOTrE from Biological Fluids (e.g., Plasma, Synovial Fluid)

This protocol is a general guideline for solid-phase extraction (SPE) of oxylipins from biological fluids for analysis by LC-MS/MS.

Figure 3: Workflow for SPE of 9-HOTrE from biological fluids.

Detailed SPE Protocol:

-

Sample Pre-treatment:

-

Thaw frozen samples on ice.

-

To a known volume of sample (e.g., 200 µL), add an appropriate amount of a deuterated internal standard (e.g., 9-HOTrE-d4).

-

Acidify the sample to a pH between 3 and 4 with a dilute acid (e.g., 10% acetic acid or 1% formic acid).[11]

-

-

Solid-Phase Extraction (C18):

-

Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge.[11]

-

Equilibration: Pass 1-2 cartridge volumes of acidified water (pH matched to the sample) through the cartridge. Do not let the sorbent dry.[11]

-

Loading: Slowly load the pre-treated sample onto the cartridge.

-

Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove hydrophilic impurities.[12]

-

Elution: Elute the 9-HOTrE with 1.2 mL of methanol into a clean collection tube.[12]

-

-

Eluate Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 85% methanol).[11]

-

In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan (Lambda, Type IV)

-

Sterile 0.9% saline

-

9-HOTrE

-

Vehicle for 9-HOTrE

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Grouping and Dosing: Divide animals into groups (e.g., Vehicle control, 9-HOTrE treated, Reference drug). Administer 9-HOTrE or the reference drug (e.g., intraperitoneally or orally) at a set time (e.g., 30-60 minutes) before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[10]

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis:

-

Calculate the change in paw volume (ΔV) at each time point relative to the baseline measurement.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Conclusion

9-HOTrE is a bioactive lipid mediator with demonstrated anti-inflammatory properties, primarily acting through the activation of PPARs and subsequent modulation of inflammatory signaling pathways such as NF-κB. Its role in the resolution of inflammation makes it a compelling target for further research and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of 9-HOTrE as a key regulator of the inflammatory response. Further studies are warranted to fully elucidate its mechanism of action, particularly its effects on the NLRP3 inflammasome, and to establish its efficacy in a broader range of in vivo inflammation models.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 3. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARgamma inhibits NF-kappaB-dependent transcriptional activation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional Suppression of the NLRP3 Inflammasome and Cytokine Release in Primary Macrophages by Low-Dose Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of TNF-alpha-induced IL-6 production in MG-63 human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Endogenous Formation of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) from Alpha-Linolenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecatrienoic acid (9-HOTrE) is a bioactive oxylipin derived from the oxidative metabolism of the essential omega-3 polyunsaturated fatty acid, alpha-linolenic acid (ALA). As a signaling molecule, 9-HOTrE is implicated in a range of physiological and pathophysiological processes, including inflammation and metabolic regulation. This technical guide provides an in-depth overview of the endogenous formation of 9-HOTrE from ALA, detailing the enzymatic pathways, key experimental protocols, and quantitative data to support further research and drug development in this area.

Biosynthesis of 9-HOTrE from Alpha-Linolenic Acid

The endogenous conversion of alpha-linolenic acid to 9-HOTrE is primarily mediated by three major enzymatic pathways: the Lipoxygenase (LOX), Cyclooxygenase (COX), and Cytochrome P450 (CYP450) pathways.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major contributor to the formation of 9-HOTrE. Specifically, 9-lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into ALA at the C-9 position to form 9(S)-hydroperoxyoctadecatrienoic acid (9S-HpOTrE). This unstable hydroperoxide is subsequently reduced by cellular peroxidases, such as glutathione peroxidase, to the more stable 9(S)-hydroxyoctadecatrienoic acid (9S-HOTrE)[1].

Cytochrome P450 (CYP450) Pathway

Members of the cytochrome P450 superfamily of enzymes are also involved in the metabolism of ALA to 9-HOTrE. Notably, human CYP2B6 has been shown to preferentially metabolize ALA to 9-HOTrE[2][3]. This pathway contributes to the circulating pool of 9-HOTrE and may be particularly relevant in tissues with high CYP2B6 expression, such as the liver. The reaction proceeds via an epoxidation or hydroxylation mechanism to yield 9-HOTrE.

Cyclooxygenase (COX) Pathway

While the COX pathway is more commonly associated with the formation of prostaglandins from arachidonic acid, some studies suggest that COX enzymes can also metabolize other polyunsaturated fatty acids, including ALA. However, the formation of 9-HOTrE via the COX pathway is generally considered a minor route compared to the LOX and CYP450 pathways.

Signaling Pathways of 9-HOTrE

9-HOTrE exerts its biological effects by acting as a ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs). Both 9-HODE (derived from linoleic acid) and 9-HOTrE have been confirmed as activators of PPARα and PPARγ[4][5].

Upon binding to 9-HOTrE, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription[6]. Activation of the PPARγ signaling pathway by 9-HOTrE can influence the expression of genes involved in lipid uptake and metabolism, such as CD36 and Fatty Acid Synthase (FASN)[5].

Figure 1: Signaling pathway of 9-HOTrE formation and action.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for the Formation of Hydroxylated Fatty Acids

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | Source Organism/System | Reference |

| CsLOX3 (recombinant) | α-Linolenic Acid | 16(S)-HPOT | 11.2 ± 1.2 | 1.8 ± 0.1 | Cucumis sativus (Cucumber) | [7] |

| CYP2B6 (recombinant) | α-Linolenic Acid | 9-HOTrE, 13-HOTrE | Not Reported | Preferential metabolism >20-fold over other PUFAs | Human | [2] |

Table 2: Reported Concentrations of 9-HOTrE in Human Plasma

| Condition | Mean Concentration (nM) | Range (nM) | Reference |

| Healthy Volunteers (cardiac surgery study) | Not directly reported, but detected | 5-23 (as part of a larger oxylipin panel) | [8] |

Note: Quantitative data for 9-HOTrE in human tissues and under various disease states is an active area of research, and more comprehensive data is needed.

Experimental Protocols

General Lipoxygenase Activity Assay

This protocol is adapted from a general method for determining lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases introduce a double bond into a polyunsaturated fatty acid, creating a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of reading at 234 nm

-

Quartz cuvettes

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

Alpha-linolenic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 6.0-7.5, depending on the specific LOX isoform)

-

Tween 20 (or other detergent to solubilize the substrate)

Procedure:

-

Prepare a stock solution of sodium linolenate. For example, dissolve ALA in a small amount of ethanol or DMSO and then dilute in buffer containing a detergent like Tween 20.

-

In a quartz cuvette, add the appropriate buffer and the enzyme preparation.

-

Initiate the reaction by adding the alpha-linolenic acid substrate solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., for 3-5 minutes).

-

The rate of reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M-1cm-1).

Reference for a similar protocol using linoleic acid:[9][10]

In Vitro CYP2B6 Metabolism of Alpha-Linolenic Acid

This protocol outlines a general procedure for assessing the metabolism of ALA by recombinant human CYP2B6.

Materials:

-

Recombinant human CYP2B6 enzyme (e.g., in baculosomes)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Alpha-linolenic acid

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system for product analysis

Procedure:

-

Pre-incubate the recombinant CYP2B6 enzyme, buffer, and ALA at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of 9-HOTrE and other metabolites using LC-MS/MS.

Reference for a similar experimental setup:[3]

Extraction and Quantification of 9-HOTrE from Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of 9-HOTrE in plasma samples.

References

- 1. researchgate.net [researchgate.net]

- 2. Human CYP2B6 is an anti-obesity enzyme that produces active α-linolenic acid metabolites | ToxStrategies [toxstrategies.com]

- 3. Human CYP2B6 produces oxylipins from polyunsaturated fatty acids and reduces diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Discovery of α-Linolenic Acid 16(S)-Lipoxygenase: Cucumber (Cucumis sativus L.) Vegetative Lipoxygenase 3 [mdpi.com]

- 8. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Lipoxygenase activity determination [protocols.io]

The Role of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a pressing need for deeper mechanistic understanding and novel therapeutic targets. Emerging evidence has identified the bioactive lipid mediator, 9-hydroxyoctadecatrienoic acid (9-HOTrE), an oxylipin derived from α-linolenic acid, as a significant player in the pathogenesis of hepatic steatosis. This technical guide provides a comprehensive overview of the current understanding of 9-HOTrE's role in NAFLD. It details the molecular mechanisms, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for its investigation, and visualizes the critical signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of NAFLD and identify new avenues for therapeutic intervention.

Introduction: 9-HOTrE in the Context of NAFLD

NAFLD is characterized by the accumulation of triglycerides in hepatocytes, a condition known as hepatic steatosis.[1] This can progress to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and liver damage, and can lead to cirrhosis and hepatocellular carcinoma.[2] The pathophysiology of NAFLD is complex, involving dysregulated lipid metabolism, insulin resistance, and inflammation.

9-HOTrE is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids.[3] It is primarily produced from the metabolism of α-linolenic acid (ALA), an omega-3 fatty acid, by cytochrome P450 (CYP) enzymes, particularly CYP2B6.[1][4] While some oxylipins have been shown to possess anti-inflammatory properties, recent studies indicate that 9-HOTrE contributes to the development of hepatic steatosis.[1][2] This guide will delve into the mechanisms by which 9-HOTrE exerts its effects on the liver.

Molecular Mechanisms of 9-HOTrE Action in Hepatic Steatosis

The primary mechanism by which 9-HOTrE is understood to promote lipid accumulation in hepatocytes is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[1][5]

PPARα and PPARγ Activation

Transactivation assays have demonstrated that 9-HOTrE can activate both PPARα and PPARγ.[1][5] While PPARα activation is typically associated with fatty acid oxidation, the context of co-activation with PPARγ appears to shift the balance towards lipid storage. PPARγ is a master regulator of adipogenesis and is known to promote the uptake and storage of fatty acids.[6][7]

Downstream Effects of PPAR Activation

The activation of PPARs by 9-HOTrE leads to downstream changes in gene expression that favor triglyceride accumulation:

-

Increased Fatty Acid Uptake and Synthesis: 9-HOTrE treatment in HepG2 cells has been shown to increase the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1][2]

-

Altered Mitochondrial Metabolism: In contrast to other fatty acid-induced steatosis models, 9-HOTrE has been observed to increase the spare respiratory capacity of mitochondria in HepG2 cells.[1][5] This suggests that while overall mitochondrial function may be enhanced, the metabolism of fatty acids is weakly inhibited, leading to their diversion towards triglyceride synthesis.[1] 9-HOTrE has also been shown to increase glutamine utilization.[1][5]

-

Modulation of Lipid Metabolism Genes: Quantitative PCR analyses have revealed that 9-HOTrE can decrease the expression of Angiopoietin-like 4 (ANGPTL4), a protein that inhibits lipoprotein lipase and reduces fatty acid uptake.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of 9-HOTrE on markers of NAFLD.

Table 1: In Vitro Effects of 9-HOTrE on HepG2 Cells

| Parameter | Treatment Conditions | Fold Change vs. Control | Reference |

| Gene Expression (mRNA) | |||

| FASN | 10 µM 9-HOTrE | ↑ (Significant Increase) | [1][2] |

| ANGPTL4 | 10 µM 9-HOTrE | ↓ (Significant Decrease) | [1][2] |

| Metabolic Parameters | |||

| Triglyceride Accumulation | 1-10 µM 9-HOTrE with oleic acid | ↑ (Concentration-dependent) | [1] |

| Spare Respiratory Capacity | 10 µM 9-HOTrE | ↑ (Significant Increase) | [1][5] |

| Palmitate Oxidation | 10 µM 9-HOTrE | ↓ (Slight Decrease) | [1][5] |

| Non-glycolytic Acidification | 10 µM 9-HOTrE | ↑ (Significant Increase) | [1][5] |

Table 2: In Vivo Effects of CYP2B6 (Producer of 9-HOTrE) in Mouse Models of NAFLD

| Parameter | Animal Model | Key Findings | Reference |

| Liver Triglycerides | Humanized CYP2B6-transgenic (hCYP2B6-Tg) mice on a high-fat diet | Increased in male mice compared to Cyp2b-null mice. | [8] |

| Serum and Liver Oxylipins | hCYP2B6-Tg mice on a high-fat diet | Increased levels of 9-HOTrE and other oxylipins. | [8] |

| Gene Expression | hCYP2B6-Tg mice on a high-fat diet | Perturbations in nuclear receptor signaling, suggesting PPARγ activation. | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-HOTrE in Hepatocytes

The following diagram illustrates the proposed signaling pathway through which 9-HOTrE contributes to hepatic steatosis.

Experimental Workflow for Investigating 9-HOTrE Effects

The diagram below outlines a typical experimental workflow for studying the impact of 9-HOTrE on a cellular model of NAFLD.

Detailed Experimental Protocols

In Vitro NAFLD Model and 9-HOTrE Treatment

-

Cell Line: HepG2 human hepatoma cells are a commonly used model for studying hepatic lipid metabolism.[9][10]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[11]

-

NAFLD Induction: To mimic steatotic conditions, HepG2 cells are treated with oleic acid conjugated to fatty-acid-free bovine serum albumin (BSA). A common concentration used is 0.5 mM to 1 mM oleic acid for 24 hours.[2][9][12]

-

9-HOTrE Treatment: 9-HOTrE (typically dissolved in ethanol) is added to the culture medium at concentrations ranging from 1 µM to 10 µM.[1] A vehicle control (ethanol) should be run in parallel.

Triglyceride Quantification Assay

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

Lipid Extraction: Lipids are extracted from the cell lysate using a suitable solvent (e.g., isopropanol).[10]

-

Quantification: Triglyceride levels are quantified using a colorimetric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a coupled reaction that produces a colored product. Absorbance is read at a specific wavelength (e.g., 510 nm).[9][10]

-

Normalization: Triglyceride concentrations are normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from treated HepG2 cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., FASN, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[1][2]

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Seahorse XF Cell Mito Stress Test

-

Cell Seeding: HepG2 cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well) and allowed to adhere overnight.[13][14]

-

Assay Medium: On the day of the assay, the culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the cells are incubated in a non-CO₂ incubator for 1 hour.[14]

-

Mito Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) in real-time. The assay involves the sequential injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.[14]

-

-

Data Analysis: The Seahorse XF software is used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Clinical Relevance and Future Directions

While the majority of the research on 9-HOTrE and NAFLD has been conducted in preclinical models, the findings have significant implications for human disease. Studies have shown that the plasma levels of various oxylipins are altered in patients with NAFLD and NASH, suggesting their potential as biomarkers for disease progression.[9][15] The enzyme responsible for 9-HOTrE production, CYP2B6, is expressed in the human liver, and its activity can be influenced by genetic polymorphisms and exposure to various drugs and environmental compounds.[8]

Future research should focus on:

-

Human Studies: Quantifying 9-HOTrE levels in liver biopsies and plasma from a large cohort of NAFLD patients to establish a definitive link between 9-HOTrE and disease severity.

-

In Vivo Validation: Further in vivo studies are needed to confirm the downstream effects of 9-HOTrE and to investigate its role in the progression from simple steatosis to NASH and fibrosis.

-

Therapeutic Targeting: Exploring the potential of targeting the CYP2B6/9-HOTrE/PPARγ axis for the treatment of NAFLD. This could involve the development of specific inhibitors of 9-HOTrE production or modulators of PPARγ activity.

Conclusion

9-HOTrE is emerging as a key mediator in the pathogenesis of NAFLD. Through the activation of PPARα and PPARγ, it promotes hepatic triglyceride accumulation by altering gene expression related to lipid metabolism and modulating mitochondrial function. The in vitro and in vivo data presented in this guide provide a strong foundation for further investigation into the role of this oxylipin in human NAFLD. A deeper understanding of the 9-HOTrE signaling pathway holds the promise of identifying novel biomarkers and therapeutic targets for this widespread and debilitating disease.

References

- 1. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. PPAR-γ signaling in nonalcoholic fatty liver disease: Pathogenesis and therapeutic targets [ouci.dntb.gov.ua]

- 5. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sexually Dimorphic Effects of CYP2B6 in the Development of Fasting-Mediated Steatosis in Mice: Role of the Oxylipin Products 9-HODE and 9-HOTrE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. content.protocols.io [content.protocols.io]

- 15. drugtargetreview.com [drugtargetreview.com]

9-HOTrE Signaling Pathways and Receptor Identification: A Technical Guide

Introduction

9-hydroxyoctadecatrienoic acid (9-HOTrE) is an oxidized metabolite of the omega-3 essential fatty acid, α-linolenic acid (ALA).[1] As a bioactive lipid mediator, or oxylipin, 9-HOTrE is emerging as a significant signaling molecule involved in various physiological processes, including the regulation of metabolism and inflammation.[2] While less studied than its omega-6 counterpart, 9-hydroxyoctadecadienoic acid (9-HODE), recent research has begun to elucidate the cellular and molecular mechanisms through which 9-HOTrE exerts its effects. This technical guide provides a comprehensive overview of the current understanding of 9-HOTrE signaling pathways, efforts in receptor identification, and detailed experimental protocols for its investigation, intended for researchers, scientists, and professionals in drug development.

Synthesis of 9-HOTrE

9-HOTrE is produced from ALA through enzymatic oxidation. Key enzymes involved in this process include:

-

Cytochrome P450 (CYP) Enzymes: Specifically, CYP2B6 has been shown to preferentially metabolize ALA to 9-HOTrE.[1][2]

-

Lipoxygenases (LOXs): These enzymes are also known to produce 9-HOTrE.[2]

The context of its synthesis is crucial, as its production can be influenced by dietary intake of ALA and the expression levels of these enzymes in various tissues.

Identified Signaling Pathways

Current research indicates that 9-HOTrE primarily signals through nuclear receptors and by modulating cellular metabolism.

Nuclear Receptor Signaling: Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of evidence points to 9-HOTrE as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that play a critical role in lipid and glucose homeostasis.[1][2]

-

PPARα and PPARγ Activation: Transactivation assays have demonstrated that 9-HOTrE is a potent activator of PPARα and a weak activator of PPARγ.[1][2] Upon binding, 9-HOTrE initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

-

Downstream Gene Regulation: The activation of PPARs by 9-HOTrE leads to changes in the expression of genes involved in fatty acid uptake and synthesis. For instance, in HepG2 cells, 9-HOTrE treatment has been shown to increase the expression of Fatty Acid Synthase (FASN) and decrease the expression of Angiopoietin-like 4 (ANGPTL4), consistent with an increase in fatty acid uptake and production.[1][2]

Metabolic Signaling

9-HOTrE has been shown to significantly perturb energy metabolism, particularly in liver cells.

-

Mitochondrial Respiration: In HepG2 cells, 9-HOTrE increases spare respiratory capacity.[2][3] This suggests an enhanced ability of the mitochondria to produce energy under conditions of increased demand.

-

Glutamine and Palmitate Metabolism: 9-HOTrE increases non-glycolytic acidification in a manner consistent with increased glutamine utilization, while slightly decreasing palmitate (fatty acid) metabolism.[1][2] This indicates a shift in substrate utilization for energy production.

-

Triglyceride and Pyruvate Accumulation: Treatment with 9-HOTrE leads to an increase in intracellular triglyceride and pyruvate concentrations.[1][2]

Anti-Inflammatory Signaling

9-HOTrE is associated with potent anti-inflammatory activity.[2] While the precise mechanisms are still under investigation, it is hypothesized that this action may be mediated, at least in part, through its activation of PPARγ. The related lipid, 13-HOTrE, exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome in a PPARγ-dependent manner, suggesting a potential parallel pathway for 9-HOTrE.[2]

Receptor Identification

While the role of nuclear receptors in mediating the genomic effects of 9-HOTrE is established, the identification of specific cell surface receptors that elicit rapid, non-genomic signaling remains an active area of research.

Potential G-Protein Coupled Receptors (GPCRs)

To date, a specific, high-affinity cell surface receptor for 9-HOTrE has not been definitively identified. However, research on the structurally similar 9-HODE provides valuable leads.

-

G2A (GPR132): The G-protein coupled receptor G2A (also known as GPR132) has been identified as a receptor for 9-HODE.[4][5][6] Activation of G2A by 9-HODE in transfected cell lines leads to:

Given the structural similarity between 9-HODE and 9-HOTrE, it is plausible that 9-HOTrE may also interact with G2A, although this has yet to be experimentally confirmed. Investigating the binding and activation of G2A by 9-HOTrE is a logical next step in receptor identification.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on 9-HOTrE.

Table 1: PPAR Transactivation by 9-HOTrE

| Receptor | Concentration (µM) | Fold Activation (vs. Vehicle) | Cell Line | Reference |

| PPARα | 0.6 | > 3x | Not Specified | [2] |

| PPARα | 6 | ~ 13x | Not Specified | [2] |

| PPARγ | 6 | ~ 3.9x | Not Specified | [2] |

Table 2: Effects of 9-HOTrE on Gene Expression in HepG2 Cells

| Gene | Function | Effect of 9-HOTrE | Reference |

| FASN | Fatty Acid Synthesis | Increased | [1][2] |

| ANGPTL4 | Lipid Metabolism Regulation | Decreased | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 9-HOTrE signaling.

Protocol 1: PPAR Luciferase Reporter Transactivation Assay

This assay measures the ability of 9-HOTrE to activate PPARs and drive the expression of a reporter gene.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Co-transfect cells with a plasmid containing the full-length PPARα or PPARγ gene and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A β-galactosidase plasmid is often co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 9-HOTrE or a vehicle control (e.g., ethanol or DMSO). A known PPAR agonist (e.g., rosiglitazone for PPARγ) should be used as a positive control.

-

Incubate the cells for an additional 18-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a commercial lysis buffer.

-

Measure luciferase activity in the cell lysates using a luminometer and a luciferase assay substrate.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity for each sample.

-

Express the results as fold induction over the vehicle-treated control.[7]

-

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the mRNA expression of target genes in response to 9-HOTrE.[8]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2) and allow them to adhere.

-

Treat cells with the desired concentration of 9-HOTrE or vehicle for a specified duration (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[8]

-

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (e.g., FASN, ANGPTL4), a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction using a thermal cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the vehicle-treated control group.[8]

-

Protocol 3: Analysis of Mitochondrial Respiration (Seahorse Assay)

This assay measures the effects of 9-HOTrE on cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Cell Seeding:

-

Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and incubate overnight.

-

-

Compound Treatment:

-

Treat cells with 9-HOTrE or vehicle for the desired time.

-

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.

-

Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).

-

-

Seahorse XF Analysis:

-

Calibrate the instrument and run the mitochondrial stress test protocol. The instrument will measure baseline OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function, including spare respiratory capacity.

-

-

Data Analysis:

Conclusion and Future Directions

9-HOTrE is a bioactive lipid with significant effects on cellular metabolism and inflammation, primarily through the activation of PPAR nuclear receptors. While its genomic signaling pathways are becoming clearer, the identification of specific cell surface receptors remains a critical gap in our understanding. Future research should focus on:

-

Deorphanizing GPCRs: Screening 9-HOTrE against a panel of orphan GPCRs to identify potential high-affinity receptors.

-

Validating G2A Interaction: Directly testing the binding and functional activation of the known 9-HODE receptor, G2A, by 9-HOTrE.

-

Elucidating Anti-Inflammatory Mechanisms: Further investigating the downstream pathways responsible for the anti-inflammatory effects of 9-HOTrE, including its role in modulating the NLRP3 inflammasome.

A deeper understanding of 9-HOTrE signaling will provide valuable insights into the roles of omega-3 fatty acid metabolites in health and disease and may uncover novel therapeutic targets for metabolic and inflammatory disorders.

References

- 1. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-HODE and 9-HOTrE alter mitochondrial metabolism and triglyceride levels in HepG2 cells - Mendeley Data [data.mendeley.com]

- 4. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsartor.org [gsartor.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Enzymatic Synthesis of 9-Hydroxyoctadecatrienoic Acid (9-HOTrE) by Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 9-hydroxy-10,12,15-octadecatrienoic acid (9-HOTrE), a hydroxylated metabolite of α-linolenic acid (ALA). While the prompt specifies 5-lipoxygenase (5-LOX), it is crucial to note that the formation of 9-hydroxy fatty acids from 18-carbon polyunsaturated fatty acids is more characteristically catalyzed by 9-lipoxygenases (9-LOX), found predominantly in plants and some microorganisms.[1][2] Human 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid, is named for its specificity in oxygenating the 5th carbon position of 20-carbon substrates.[3][4] Although 5-LOX may exhibit promiscuous activity on other fatty acids, its efficiency in producing 9-HOTrE from ALA is not well-documented. This guide will, therefore, detail the general lipoxygenase-catalyzed pathway for 9-HOTrE synthesis and provide protocols that can be adapted for studying this reaction with 5-LOX or other relevant lipoxygenase isoforms.

The Lipoxygenase-Catalyzed Biosynthesis of 9-HOTrE

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene moiety.[5] The synthesis of 9-HOTrE from ALA proceeds via a two-step mechanism:

-

Dioxygenation: The lipoxygenase enzyme abstracts a hydrogen atom from the C-11 position of ALA. This is followed by the insertion of molecular oxygen (O₂) at the C-9 position, forming the hydroperoxy intermediate, 9(S)-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOTE).[1]

-

Reduction: The unstable 9-HPOTE intermediate is then rapidly reduced to the more stable hydroxyl derivative, 9-HOTrE, a reaction that can occur spontaneously or be facilitated by cellular peroxidases like glutathione peroxidase.

References

9-HOTrE as a Biomarker for Metabolic Stress: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic stress, a state characterized by oxidative stress, chronic inflammation, and dysregulated energy homeostasis, is a cornerstone of prevalent conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The identification of specific biomarkers that can accurately reflect this pathological state is critical for early diagnosis, patient stratification, and the development of targeted therapies. Oxylipins, which are bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs), are emerging as potent indicators of metabolic health. This technical guide focuses on 9-hydroxyoctadecatrienoic acid (9-HOTrE), an oxylipin derived from the omega-3 fatty acid α-linolenic acid (ALA). We will delve into its biochemical origins, its complex role in cellular signaling, its paradoxical association with both protective and pathological metabolic outcomes, and the detailed experimental protocols required for its accurate quantification and functional characterization.

Introduction to 9-HOTrE and Metabolic Stress

Metabolic stress arises from an imbalance between cellular energy demand and nutrient supply, leading to a cascade of detrimental events including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and low-grade chronic inflammation.[1][2] These processes are central to the pathogenesis of metabolic syndrome, a cluster of conditions that significantly increases the risk for cardiovascular disease and type 2 diabetes.[1][3]

Oxylipins are increasingly recognized as key players and markers in this complex interplay.[4][5] They are generated through enzymatic and non-enzymatic oxidation of PUFAs. 9-HOTrE is a specific oxylipin produced from the metabolism of ALA, an essential omega-3 fatty acid.[6][7] While its close structural relative, 9-hydroxyoctadecadienoic acid (9-HODE) derived from the omega-6 linoleic acid (LA), is more extensively studied, 9-HOTrE is gaining attention for its distinct and potent effects on metabolic pathways.[8][9] Recent research indicates that 9-HOTrE is inversely associated with obesity but may simultaneously promote hepatic steatosis, positioning it as a complex and nuanced biomarker of metabolic stress.[6]

Biochemical Synthesis of 9-HOTrE

9-HOTrE is formed from its precursor, α-linolenic acid (ALA, 18:3, ω-3). The primary enzymatic route for this conversion involves Cytochrome P450 (CYP) enzymes. Specifically, CYP2B6 has been identified as a key enzyme that preferentially metabolizes ALA to 9-HOTrE.[6][7][10] This enzymatic process is distinct from the pathways that generate other oxylipins, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that metabolize other PUFAs like arachidonic acid.[9][11]

Cellular Signaling and Metabolic Effects

9-HOTrE exerts its biological functions primarily by acting as a signaling molecule that activates nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptors (PPARs).[6]

Activation of PPARα and PPARγ

Studies using transactivation assays have confirmed that 9-HOTrE is a potent activator of both PPARα and PPARγ.[6][7] These receptors are master regulators of lipid metabolism and inflammation. Upon activation by ligands like 9-HOTrE, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences (PPREs) in the promoter regions of target genes, thereby modulating their expression.

Downstream Metabolic Consequences

The activation of PPARs by 9-HOTrE leads to significant, and somewhat contradictory, changes in cellular metabolism, particularly in hepatocytes.

-

Increased Lipogenesis and Steatosis: 9-HOTrE treatment in HepG2 cells leads to a significant increase in triglyceride and pyruvate accumulation.[6][10] This is consistent with changes in the expression of key genes involved in lipid metabolism. Specifically, 9-HOTrE increases the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, and decreases the expression of Angiopoietin-like 4 (ANGPTL4), an inhibitor of lipoprotein lipase, which would favor fatty acid uptake.[6][7]

-

Altered Mitochondrial Function: Despite promoting lipid storage, 9-HOTrE also perturbs mitochondrial energy metabolism. Seahorse assays reveal that it increases spare respiratory capacity and non-glycolytic acidification, suggesting a metabolic shift toward glutamine utilization.[6][7][10] Concurrently, it causes a slight decrease in the oxidation of palmitate, a long-chain fatty acid.[6]

-

Anti-inflammatory Potential: While less studied than its isomers, 9-HOTrE is associated with strong anti-inflammatory activity.[6] This is thought to occur via PPARγ-dependent mechanisms, potentially including the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[6]

Quantitative Data on 9-HOTrE's Metabolic Effects

The following tables summarize quantitative data from studies on HepG2 cells, providing insight into the magnitude of 9-HOTrE's effects on key metabolic pathways.[6]

Table 1: PPAR Transactivation by 9-HOTrE

| Receptor | 9-HOTrE Concentration | Fold Increase in Activity (vs. Control) |

| PPARα | 0.6 µM | > 3x |

| 6 µM | ~ 13x | |

| PPARγ | 6 µM | ~ 3.9x |

Table 2: Effects of 9-HOTrE on Gene Expression in HepG2 Cells

| Gene Target | Biological Function | Effect of 9-HOTrE |

| FASN | Fatty Acid Synthesis | Increased |

| ANGPTL4 | Lipid Uptake Inhibition | Decreased |

Table 3: Effects of 9-HOTrE on Cellular Metabolism in HepG2 Cells

| Metabolic Parameter | Measurement | Effect of 9-HOTrE |

| Triglyceride Accumulation | Cellular Lipid Assay | Increased |

| Pyruvate Concentration | Cellular Metabolite Assay | Increased |

| Mitochondrial Respiration | Spare Respiratory Capacity (Seahorse) | Increased |

| Glycolysis | Non-Glycolytic Acidification (Seahorse) | Increased |

| Fatty Acid Oxidation | Palmitate Oxidation (Seahorse) | Slightly Decreased |

Experimental Protocols

Accurate assessment of 9-HOTrE as a biomarker requires robust and validated experimental methodologies for both quantification and functional analysis.

Quantification of 9-HOTrE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of oxylipins in complex biological matrices like plasma.[12][13][14]

Protocol Outline: 9-HOTrE Quantification in Plasma

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Internal Standard Spiking: Add an internal standard (e.g., a deuterated version of 9-HOTrE) to the plasma sample to correct for extraction losses and matrix effects.

-

Protein Precipitation & Extraction:

-

Add 3 volumes of ice-cold acetonitrile to the plasma to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.

-

Transfer the supernatant to a new tube.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate lipids. For LLE, add an acidified aqueous solution and an organic solvent like hexane or ethyl acetate, vortex, and collect the organic phase.[14][15]

-

-

Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).[14]

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol).[16]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 9-HOTrE and its internal standard for high selectivity and sensitivity.[14]

-

-

Data Analysis: Quantify 9-HOTrE concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 9-HOTrE.[15]

Functional Analysis: Seahorse Metabolic Flux Assay

The Agilent Seahorse XF Analyzer is used to measure cellular bioenergetics in real-time.[17] The Mitochondrial Stress Test is particularly relevant for assessing the effects of 9-HOTrE.

Protocol Outline: Mitochondrial Stress Test in HepG2 Cells

-

Cell Culture: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Compound Treatment: Treat cells with 9-HOTrE or a vehicle control for a predetermined duration (e.g., 24 hours).

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.

-

Seahorse Assay: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer and begin the assay. The instrument measures the Oxygen Consumption Rate (OCR) in real-time before and after each injection.

-

Data Analysis: Normalize OCR values to cell number or protein content. Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[17]

Conclusion and Future Directions

9-HOTrE is a multifaceted lipid mediator that holds significant promise as a biomarker for metabolic stress. Its synthesis via CYP2B6 and its potent activation of PPARα and PPARγ place it at a critical nexus of lipid metabolism and inflammation.[6][7] The available data paint a complex picture: while 9-HOTrE is inversely correlated with obesity and may possess anti-inflammatory properties, it also clearly promotes triglyceride accumulation in hepatocytes, a hallmark of steatosis.[6][10]

This duality underscores the complexity of metabolic disease and highlights that a single biomarker may reflect different aspects of a systemic condition. For drug development professionals, the 9-HOTrE signaling pathway, particularly its interaction with PPARs, presents a potential target for therapeutic intervention. However, its role in promoting steatosis suggests that any therapeutic modulation would need to be carefully targeted to uncouple its beneficial effects from its potentially detrimental ones.

Future research should focus on large-scale clinical studies to validate the association between circulating 9-HOTrE levels and the presence and severity of metabolic diseases, including NAFLD, type 2 diabetes, and cardiovascular conditions.[18][19] Advanced lipidomic profiling in diverse patient cohorts will be essential to fully elucidate the role of 9-HOTrE, in conjunction with other oxylipins, to create a more comprehensive and predictive signature of metabolic stress.

References

- 1. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interplay Between Oxidative Stress and Lipid Composition in Obesity-Induced Inflammation: Antioxidants as Therapeutic Agents in Metabolic Diseases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. medrxiv.org [medrxiv.org]

- 6. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 9-HODE and 9-HOTrE alter mitochondrial metabolism and triglyceride levels in HepG2 cells - Mendeley Data [data.mendeley.com]

- 11. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 12. Profiling of Oxylipins as Markers of Oxidative Stress in Biological Samples | Semantic Scholar [semanticscholar.org]

- 13. Profiling of Oxylipins as Markers of Oxidative Stress in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. mdpi.com [mdpi.com]

- 18. Phytochemicals for the treatment of metabolic diseases: Evidence from clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioactive oxylipins in type 2 diabetes mellitus patients with and without hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 9-HOTrE in Plasma by LC-MS/MS

Abstract